molecular formula C6H5IN2O2 B2649922 2-Iodo-5-methyl-3-nitropyridine CAS No. 1598838-80-2

2-Iodo-5-methyl-3-nitropyridine

Cat. No.: B2649922
CAS No.: 1598838-80-2
M. Wt: 264.022
InChI Key: MMWYUEMFUZVJGK-UHFFFAOYSA-N
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Description

2-Iodo-5-methyl-3-nitropyridine ( 905439-49-8) is a high-value halogenated nitropyridine derivative offered for research and development applications. With a molecular formula of C 6 H 5 IN 2 O 2 and a molecular weight of 264.02 g/mol, this compound serves as a versatile synthetic building block in organic chemistry and drug discovery . The presence of iodine, methyl, and nitro groups on the pyridine ring creates a multi-functional scaffold ideal for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of more complex molecular architectures. Researchers primarily utilize it as a key intermediate in the synthesis of potential active pharmaceutical ingredients (APIs) and other advanced materials . Proper handling is required, as this compound is classified with the signal word "Warning" and has hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation . For optimal stability, it is recommended to store the product sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

2-iodo-5-methyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWYUEMFUZVJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-methyl-3-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

2-Iodo-5-methyl-3-nitropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown significant potential in targeting bacterial infections and cancer therapies. For instance, compounds similar to this compound have been evaluated for their anticancer activity, demonstrating cytotoxic effects against breast cancer cells (MCF-7) with promising therapeutic implications. Additionally, halogenated derivatives of nitro compounds are known to exhibit enhanced biological activity, making this compound a valuable candidate in drug development.

Material Science

In material science, this compound is utilized in creating advanced materials such as polymers and coatings. The compound's unique chemical properties contribute to enhanced durability and resistance of these materials. Researchers are exploring its potential in developing functional materials that can be used in sensors and catalysts, leveraging its chemical reactivity to create innovative solutions .

Agricultural Chemicals

The compound is also significant in the formulation of agrochemicals. It plays a role in developing effective pesticides and herbicides aimed at improving crop yields and protection against pests. The incorporation of this compound into agricultural formulations has been linked to increased efficacy in pest control strategies, thus contributing to sustainable agricultural practices .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent for detecting and quantifying other chemical species. Its application aids in environmental monitoring by enabling accurate assessments of nitro compounds in samples, which is crucial for pollution control efforts. The compound's ability to interact with various analytes enhances its utility in laboratory settings .

Research in Organic Synthesis

As a building block in organic synthesis, this compound allows researchers to create complex molecules with precision and efficiency. Its structural features enable versatile reactions that are essential for synthesizing new compounds with desired functionalities. This aspect makes it invaluable for chemists working on innovative synthetic pathways .

Anticancer Activity

Research has highlighted the anticancer potential of derivatives related to this compound. A study indicated significant cytotoxicity against MCF-7 breast cancer cells, suggesting that modifications to the compound can yield effective therapeutic agents.

Trypanocidal Properties

Another study focused on halogenated derivatives revealed enhanced trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The presence of iodine and other structural components was correlated with increased enzyme interaction at the active site involved in Trypanosoma metabolism.

Mechanism of Action

The mechanism of action of 2-Iodo-5-methyl-3-nitropyridine largely depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate the formation of carbon-iodine bonds in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-Iodo-5-methyl-3-nitropyridine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Primary Applications
This compound C₆H₅IN₂O₂ 280.02 1598838-80-2 Iodo (C2), Methyl (C5), Nitro (C3) Pharmaceutical intermediates
2-Chloro-5-methyl-3-nitropyridine C₆H₅ClN₂O₂ 174.57 Not specified Chloro (C2), Methyl (C5), Nitro (C3) Bioactive product synthesis
3-Iodo-2-methoxy-5-nitropyridine C₆H₅IN₂O₃ 280.02 25391-70-2 Methoxy (C2), Iodo (C3), Nitro (C5) Undisclosed (likely organic synthesis)
2-Chloro-5-iodo-3-nitropyridine C₅H₂ClIN₂O₂ 268.44 Not specified Chloro (C2), Iodo (C5), Nitro (C3) Research applications
5-Chloro-2-hydroxy-3-nitropyridine C₅H₃ClN₂O₃ 186.55 Not specified Hydroxy (C2), Chloro (C5), Nitro (C3) Precursor for brominated derivatives

Reactivity and Physicochemical Properties

  • Iodo vs. Chloro Substituents : The iodine atom in this compound enhances reactivity in nucleophilic aromatic substitution (SNAr) compared to chloro analogs due to its larger atomic radius and weaker C–I bond .
  • Nitro Group Positioning : The nitro group at C3 (meta to iodine) in the target compound creates strong electron-withdrawing effects, activating the ring for electrophilic substitutions at specific positions. In contrast, 3-Iodo-2-methoxy-5-nitropyridine has a nitro group at C5, altering regioselectivity .

Key Research Findings

  • Crystallography : Analogs like 2-Chloro-5-methyl-3-nitropyridine exhibit intermolecular C–H⋯O hydrogen bonding, stabilizing crystal structures (). Similar packing may occur in the target compound, influencing solubility and melting points .

Biological Activity

2-Iodo-5-methyl-3-nitropyridine is a heterocyclic compound with significant biological implications, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

Molecular Formula: C6_6H5_5IN2_2O2_2
IUPAC Name: this compound
CAS Number: 1598838-80-2

The compound features a pyridine ring substituted with iodine, a methyl group, and a nitro group. The presence of these functional groups significantly influences its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the nitration of 2-Iodo-5-methylpyridine using a mixture of nitric acid and sulfuric acid. This reaction must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the pyridine ring. The synthetic route can be summarized as follows:

  • Starting Material: 2-Iodo-5-methylpyridine
  • Reagents: Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)
  • Conditions: Controlled temperature to favor nitration
  • Purification: Recrystallization or chromatography to obtain pure product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom facilitates nucleophilic substitution reactions. These interactions can lead to modulation of enzyme activities or receptor functions.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation: It may interact with various receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties against specific bacterial strains.
  • Antitumor Potential: There is emerging evidence indicating its potential as an antitumor agent, possibly through apoptosis induction in cancer cells.
  • Neuroprotective Effects: Some studies have explored its role in protecting neuronal cells from oxidative stress.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress

Case Studies

  • Antimicrobial Study:
    A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics.
  • Antitumor Research:
    In vitro studies demonstrated that treatment with this compound resulted in increased apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting its potential for cancer therapy.
  • Neuroprotective Investigation:
    Research involving neuronal cell cultures exposed to oxidative stress showed that pre-treatment with the compound reduced cell death significantly compared to untreated controls. This suggests a protective role against neurodegenerative conditions.

Q & A

Q. Key Considerations :

  • Monitor reaction temperatures to avoid over-nitration or side reactions.
  • Use anhydrous conditions for iodination to prevent hydrolysis.
  • Validate purity via NMR and mass spectrometry .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of spectroscopic methods ensures accurate structural elucidation:

FTIR and Raman Spectroscopy : Identify functional groups (e.g., NO₂ stretching at ~1530 cm⁻¹, C-I stretching at ~500 cm⁻¹) .

NMR Spectroscopy :

  • ¹H NMR : Methyl protons (5-position) appear as a singlet at ~2.5 ppm; aromatic protons show splitting patterns consistent with substitution.
  • ¹³C NMR : Nitro and iodine groups deshield adjacent carbons, aiding positional confirmation.

Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 265) and fragmentation patterns .

Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., B3LYP/6-311++G**) to resolve ambiguities .

Advanced: How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
DFT calculations (e.g., B3LYP or M06-2X functionals with cc-pVTZ basis sets) can model:

Electrostatic Potential Maps : Identify electron-deficient sites (e.g., nitro group) for nucleophilic attack.

Transition State Analysis : Simulate activation barriers for Suzuki-Miyaura coupling at the iodine site.

HOMO-LUMO Gaps : Predict charge-transfer interactions with metal catalysts (e.g., Pd⁰) .

Validation : Compare computational results with experimental kinetic data. Adjust solvent parameters (e.g., dielectric constant) in simulations to match reaction conditions.

Advanced: How should researchers address contradictions in spectroscopic data during structural validation?

Methodological Answer:
Contradictions (e.g., unexpected NMR shifts or IR peaks) require systematic troubleshooting:

Purity Check : Re-run chromatography or crystallize to remove impurities.

Isotopic Labeling : Use deuterated analogs to confirm peak assignments.

Multi-Technique Correlation : Cross-validate with X-ray crystallography (if single crystals are available) .

Computational Verification : Compare experimental spectra with DFT-predicted vibrational frequencies and chemical shifts .

Case Study : A mismatch in NO₂ FTIR peaks may indicate residual solvent (e.g., DMSO); use high-vacuum drying and repeat analysis .

Safety: What are the critical safety protocols for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures .
  • Spill Management :
    • Contain spills with inert absorbents (e.g., vermiculite).
    • Avoid dust generation; use wet methods for cleanup.
  • Waste Disposal : Collect halogenated waste in sealed containers for incineration.

Q. Emergency Response :

  • Inhalation : Move to fresh air; administer oxygen if necessary.
  • Skin Contact : Rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: What strategies optimize regioselectivity in further functionalization of this compound?

Methodological Answer:
To direct reactions to specific positions:

Directing Groups : Utilize the nitro group’s meta-directing effect for electrophilic substitution.

Metal Catalysis : Employ Pd-catalyzed C-H activation to functionalize the 4-position selectively.

Protection/Deprotection : Temporarily protect the methyl group (e.g., as a silyl ether) to prevent undesired side reactions .

Case Study : Suzuki coupling at the iodine site proceeds efficiently with arylboronic acids (70–90% yield) in THF/water at 80°C .

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